molecular formula C10H6F5NO B10965551 Pentafluorobenzamide, N-allyl

Pentafluorobenzamide, N-allyl

Cat. No.: B10965551
M. Wt: 251.15 g/mol
InChI Key: MKBDDMOXFKZKGA-UHFFFAOYSA-N
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Description

Pentafluorobenzamide, N-allyl is an organic compound characterized by the presence of a pentafluorobenzamide group and an N-allyl substituent. The compound’s molecular formula is C10H6F5NO, and it is known for its unique chemical properties due to the presence of multiple fluorine atoms and an allyl group. These features make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H6F5NO

Molecular Weight

251.15 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-prop-2-enylbenzamide

InChI

InChI=1S/C10H6F5NO/c1-2-3-16-10(17)4-5(11)7(13)9(15)8(14)6(4)12/h2H,1,3H2,(H,16,17)

InChI Key

MKBDDMOXFKZKGA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorobenzamide, N-allyl typically involves the reaction of pentafluorobenzoyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Pentafluorobenzoyl chloride and allylamine

    Catalysts: Triethylamine or other suitable bases

    Solvents: Industrial-grade dichloromethane or tetrahydrofuran

    Purification: Crystallization or column chromatography to obtain high-purity product

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide bond in N-allyl pentafluorobenzamide undergoes hydrolysis under acidic or basic conditions, yielding pentafluorobenzoic acid and allylamine derivatives.

  • Acidic Hydrolysis :
    N-Allyl-C6F5CONH2+H2OH+C6F5COOH+CH2=CHCH2NH2\text{N-Allyl-C}_6\text{F}_5\text{CONH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_6\text{F}_5\text{COOH} + \text{CH}_2=\text{CHCH}_2\text{NH}_2

  • Basic Hydrolysis :
    N-Allyl-C6F5CONH2+OHC6F5COO+CH2=CHCH2NH2\text{N-Allyl-C}_6\text{F}_5\text{CONH}_2 + \text{OH}^- \rightarrow \text{C}_6\text{F}_5\text{COO}^- + \text{CH}_2=\text{CHCH}_2\text{NH}_2

The hydrolysis rate is influenced by the electron-withdrawing fluorine substituents, which destabilize the amide intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The pentafluorobenzene ring undergoes regioselective substitution due to its high electron deficiency. Fluorine atoms at the para-position (C4) are most reactive, followed by ortho-positions (C2/C6) .

Entry Nucleophile Conditions Product Yield
1PhenolK2_2CO3_3, DMF, 80°CC6_6F4_4(4-OPh)-CONHCH2_2CH=CH2_285%
2ThiolEt3_3N, MeCN, 25°CC6_6F4_4(4-SR)-CONHCH2_2CH=CH2_278%

The reaction proceeds via a Meisenheimer intermediate or a concerted mechanism, depending on the nucleophile’s strength .

Allylic Substitution (Tsuji-Trost Reaction)

The allyl group participates in palladium-catalyzed allylic amination or alkylation. For example, with Pd(PPh3_3)4_4 as a catalyst, nucleophiles attack the π-allyl-Pd intermediate :

N-Allyl-C6F5CONH2+NuPd(0)C6F5CONHCH2CH(Nu)CH2\text{N-Allyl-C}_6\text{F}_5\text{CONH}_2 + \text{Nu}^- \xrightarrow{\text{Pd(0)}} \text{C}_6\text{F}_5\text{CONH}-\text{CH}_2-\text{CH}(\text{Nu})-\text{CH}_2

Catalyst Nucleophile Solvent Yield
Pd(PPh3_3)4_4PhNH2_2THF92%
Pd2_2(dba)3_3MalonateDCM88%

Allylic Bromination

Under radical conditions (NBS, AIBN, CCl4_4), bromination occurs at the allylic position :

N-Allyl-C6F5CONH2+NBShνC6F5CONHCH2CBr=CH2\text{N-Allyl-C}_6\text{F}_5\text{CONH}_2 + \text{NBS} \xrightarrow{h\nu} \text{C}_6\text{F}_5\text{CONH}-\text{CH}_2-\text{CBr}=CH_2

Key Data :

  • Reaction time: 6–12 hours

  • Selectivity: >95% for allylic bromination

Palladium-Catalyzed Oxidative Functionalization

In the presence of PhI(OAc)2_2, the allyl group undergoes oxidative alkoxyacyloxylation. For example, with Pd(OAc)2_2, dihydrobenzoxazines form via dearomatization :

N-Allyl-C6F5CONH2Pd(II),PhI(OAc)2Dihydro-1,4-benzoxazine derivatives\text{N-Allyl-C}_6\text{F}_5\text{CONH}_2 \xrightarrow{\text{Pd(II)}, \text{PhI(OAc)}_2} \text{Dihydro-1,4-benzoxazine derivatives}

Oxidant Additive Yield
PhI(mcba)2_2m-Cl-benzoic acid74%
PhI(OAc)2_2Benzimidazole68%

Cycloaddition Reactions

The allyl group participates in [3+2] cycloadditions with nitrones or azides, forming heterocycles. For example:

N-Allyl-C6F5CONH2+RC≡N-OIsoxazolidine derivatives\text{N-Allyl-C}_6\text{F}_5\text{CONH}_2 + \text{RC≡N-O} \rightarrow \text{Isoxazolidine derivatives}

Conditions :

  • Catalyst: Cu(OTf)2_2

  • Solvent: Toluene, 80°C

  • Yield: 65–80%

Scientific Research Applications

Pentafluorobenzamide, N-allyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and hydrophobic interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Pentafluorobenzamide, N-allyl involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The compound’s fluorinated benzamide group enhances its binding affinity to various biological targets, making it a potent inhibitor or modulator of specific enzymes and receptors. The allyl group provides additional reactivity, allowing the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Pentafluorobenzamide: Lacks the allyl group but shares the fluorinated benzamide structure.

    N-allylbenzamide: Contains the allyl group but lacks the fluorinated benzamide structure.

    Trifluorobenzamide: Similar structure with fewer fluorine atoms.

Uniqueness

Pentafluorobenzamide, N-allyl is unique due to the combination of a highly fluorinated benzamide group and an allyl substituent. This combination imparts distinct chemical properties, such as increased hydrophobicity, enhanced binding affinity, and unique reactivity, making it a valuable compound in various scientific and industrial applications.

Q & A

Q. What synthetic methodologies are effective for preparing N-allyl pentafluorobenzamide derivatives?

N-Allyl benzamides are typically synthesized via nucleophilic substitution or acylation reactions. For fluorinated analogs like N-allyl pentafluorobenzamide, coupling pentafluorobenzoyl chloride with N-allyl amines under inert conditions (e.g., THF, 0–5°C) is common. Reaction progress should be monitored via TLC or LC-MS to track intermediate formation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .

Q. How can liquid chromatography (LC) methods be optimized to resolve N-allyl pentafluorobenzamide from structurally similar byproducts?

Retention behavior for N-allyl benzamides is highly sensitive to solvent composition. For example, increasing acetonitrile content (45%→65%) in reversed-phase LC can invert elution orders of homologs. Use gradient elution (e.g., 40–70% acetonitrile over 20 min) with C18 columns to separate N-allyl derivatives. Validate reproducibility across instruments by standardizing gradient slope, column length, and flow rate .

Q. What spectroscopic techniques are critical for characterizing N-allyl pentafluorobenzamide?

  • NMR : 19F^{19}\text{F} NMR identifies fluorinated positions (δ -140 to -160 ppm for aromatic F). 1H^{1}\text{H} NMR confirms allyl group presence (δ 5.0–5.8 ppm for vinyl protons).
  • MS : High-resolution ESI-MS detects [M+H]+^+ ions (exact mass 301.0784 for C10_{10}H7_{7}F5_{5}NO). Pentafluorobenzoyl fragments (m/z 195) dominate in EI-MS .

Advanced Research Questions

Q. How can intramolecular cyclization strategies be applied to functionalize N-allyl pentafluorobenzamide into γ-lactam derivatives?

Transition metal-catalyzed cyclization (e.g., PdCl2_2 or Rh complexes) enables allyl-to-lactam conversion. For N-allyl propiolamides, palladium catalysts promote cis-chloropalladation followed by cyclization (yields >80%). Radical-mediated cyclization (e.g., using aryl radicals) offers alternative pathways with tolerance for electron-withdrawing groups like fluorine .

Q. What computational approaches elucidate reaction selectivity in thiol-ene "click" functionalization of N-allyl pentafluorobenzamide?

CBS-QB3 calculations model transition states to predict base- vs. radical-initiated thiol addition. Base conditions favor selective Michael addition to electron-deficient alkenes (ΔG^\ddagger ~15 kcal/mol), while radical pathways yield mixtures. MD simulations can optimize solvent (e.g., isopropanol) and catalyst interactions for regioselectivity .

Q. How do halogen substituents on N-allyl benzamides influence bioactivity and toxicity profiles?

Halogens (e.g., Cl, F) at the para position reduce cytotoxicity by ~50% (IC50_{50} >100 μM) while enhancing antiviral activity (e.g., Junin virus inhibition at EC50_{50} 5 μM). SAR studies require systematic substitution (e.g., 6-Cl vs. 6-F) and in vitro assays (viral pretreatment vs. post-infection treatment) to dissect mechanisms .

Q. What challenges arise in quantifying trace N-allyl pentafluorobenzamide in biological matrices, and how are they addressed?

Derivatization with pentafluorobenzoyl chloride improves GC-NICI-MS sensitivity (LOD 0.1 ng/mL). Matrix effects (e.g., urine salts) are mitigated via SPE cleanup (C18 cartridges). Quantify using isotope-labeled internal standards (e.g., 13C^{13}\text{C}-analogs) to correct recovery variations .

Q. How can conflicting retention data for N-allyl benzamides across labs be reconciled in interlaboratory studies?

Discrepancies arise from minor gradient imperfections or column aging. Standardize protocols using reference columns (e.g., Zorbax SB-C18) and calibrate retention times against a homologous series (e.g., alkylbenzamides). Statistical tools like principal component analysis (PCA) identify outlier conditions .

Methodological Notes

  • Data Contradictions : Conflicting bioactivity or retention data should be cross-validated using orthogonal techniques (e.g., LC-MS/MS vs. NMR) and controlled environmental variables (humidity, temperature) .
  • Advanced Synthesis : For enantioselective γ-lactam synthesis, employ chiral BINAP-metal frameworks (e.g., Zr-BINAP-MOF) to achieve >90% ee .

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